molecular formula C7H7NO2S B2674566 5-Cyclopropyl-1,3-thiazole-4-carboxylic acid CAS No. 1701968-49-1

5-Cyclopropyl-1,3-thiazole-4-carboxylic acid

Cat. No. B2674566
CAS RN: 1701968-49-1
M. Wt: 169.2
InChI Key: TUQLGMBKBYEDMH-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound . It has a molecular weight of 169.2 . The compound is typically in powder form and is stored at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiazole ring which bears a carboxylic acid group . The InChI code for the compound is 1S/C7H7NO2S/c9-7(10)5-6(4-1-2-4)11-3-8-5/h3-4H,1-2H2,(H,9,10) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 169.2 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-Cyclopropyl-1,3-thiazole-4-carboxylic acid derivatives serve as key intermediates in the synthesis of various heterocyclic compounds. These derivatives have been utilized in the efficient access to thiazoline-4-carboxylates and cysteine derivatives, incorporating cyclopropyl groups, showcasing their value in creating compounds with potential biological activity (Nötzel et al., 2001). Additionally, their involvement in the synthesis of thiadiazoles and 1,2,4-triazoles derived from cyclopropane dicarboxylic acid further emphasizes their role in expanding the scope of medicinal chemistry and agricultural applications (Sharba et al., 2005).

Green Chemistry Synthesis

The derivatives of this compound have been explored in green chemistry approaches as well. For example, deep eutectic solvent (DES)-mediated multicomponent synthesis of 4-thiazolidinone-5-carboxylic acid demonstrates a sustainable, cost-effective, and environmentally friendly methodology for synthesizing heterocyclic compounds (Shaikh et al., 2022).

Antimicrobial and Anti-inflammatory Activities

The antimicrobial and anti-inflammatory properties of derivatives have been a significant area of study. The synthesis and bioactivity of N-cyclopropanecarboxyl-N′-pyridin-2-yl thiourea derivatives and related fused ring compounds illustrate the biological activities of these molecules, including their potential as herbicidal and fungicidal agents (Tian et al., 2009). Moreover, the exploration of thiazolyl-acetic acid derivatives for antimicrobial applications underscores the versatility of these compounds in developing new biocides and preservatives for commercial products (Shirai et al., 2013).

Advancements in Organic Synthesis

The role of this compound derivatives extends into advanced organic synthesis methodologies. Research on the electroreduction of a series of 2-benzoylamino-5-(1-cyano-2-arylvinyl)-1,3,4-thiadiazoles highlights the exploration of novel reaction mechanisms and the synthesis of cyclopentene carboxylic acid products (Fahmy et al., 1988).

Safety and Hazards

The compound is classified under GHS07 and has a signal word of "Warning" . It has hazard statements H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

5-cyclopropyl-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c9-7(10)5-6(4-1-2-4)11-3-8-5/h3-4H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQLGMBKBYEDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(N=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1701968-49-1
Record name 5-cyclopropyl-1,3-thiazole-4-carboxylic acid
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